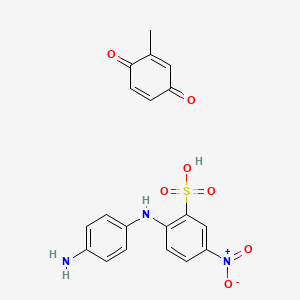
2-(4-Aminoanilino)-5-nitrobenzenesulfonic acid;2-methylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-1,4-benzoquinone, 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid oxidized reaction product is a complex organic compound that results from the oxidation reaction between methyl-1,4-benzoquinone and 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl-1,4-benzoquinone, 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid oxidized reaction product typically involves the oxidation of methyl-1,4-benzoquinone with 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with an oxidizing agent like hydrogen peroxide or potassium permanganate. The reaction temperature is maintained between 25°C to 50°C, and the reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. The use of catalysts such as transition metal complexes can enhance the reaction efficiency and selectivity. The reaction mixture is then subjected to purification processes such as crystallization, distillation, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl-1,4-benzoquinone, 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid oxidized reaction product undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the corresponding hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinones, hydroquinones, and other aromatic derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl-1,4-benzoquinone, 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid oxidized reaction product has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological redox processes and as a model compound for understanding electron transfer mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its ability to undergo redox reactions, which can influence various biological and chemical processes. The quinone moiety can participate in electron transfer reactions, interacting with molecular targets such as enzymes and proteins. These interactions can modulate cellular pathways and biochemical reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzoquinone: A simpler quinone compound with similar redox properties.
2,5-Dimethyl-1,4-benzoquinone: A methyl-substituted derivative with comparable chemical behavior.
4-Nitro-1,2-phenylenediamine: A related aromatic amine with similar substitution patterns.
Uniqueness
Methyl-1,4-benzoquinone, 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid oxidized reaction product is unique due to its complex structure, which combines quinone, nitro, amino, and sulfonic acid functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
68411-29-0 |
|---|---|
Molecular Formula |
C19H17N3O7S |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-(4-aminoanilino)-5-nitrobenzenesulfonic acid;2-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H11N3O5S.C7H6O2/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(16)17)7-12(11)21(18,19)20;1-5-4-6(8)2-3-7(5)9/h1-7,14H,13H2,(H,18,19,20);2-4H,1H3 |
InChI Key |
ALDPSLRKXRBCFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=CC1=O.C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















